![molecular formula C10H8N2 B1280475 2,2'-Dipyridyl-d8 CAS No. 32190-42-4](/img/structure/B1280475.png)
2,2'-Dipyridyl-d8
Overview
Description
2,2’-Dipyridyl-d8, also known as 2,2’-dipyridyl-2H7, is a deuterium-labeled version of 2,2’-dipyridyl. It is a heterocyclic organic compound and is the labelled analogue of 2,2’-Dipyridyl .
Synthesis Analysis
The synthesis of 2,2’-Dipyridyl-d8 involves a dehydrogenation reaction of pyridine-d5 . This process is considered convenient and safe .
Molecular Structure Analysis
The molecular formula of 2,2’-Dipyridyl-d8 is C10D8N2 . It has a molecular weight of 164.23 g/mol . .
Chemical Reactions Analysis
2,2’-Dipyridyl-d8 is used as a ligand in coordination chemistry . It plays a crucial role in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .
Physical And Chemical Properties Analysis
2,2’-Dipyridyl-d8 is a solid substance . It has a boiling point of 273 °C (lit.) and a melting point of 70-73 °C (lit.) . The mass shift is M+8 .
Scientific Research Applications
Biochemistry Research
2,2’-Dipyridyl-d8: is utilized in biochemistry for its ability to bind to metal ions, which is crucial in studying metalloproteins and enzymes. It serves as a chelating agent that can stabilize metal ions in a specific oxidation state, facilitating the investigation of metal ion’s role in biological systems .
Material Science
In material science, 2,2’-Dipyridyl-d8 is used to create complex structures with metals, contributing to the development of new materials with unique properties. These materials can have applications ranging from catalysis to electronic devices .
Environmental Science
2,2’-Dipyridyl-d8: plays a role in environmental science as a tracer and model compound to study the behavior of similar organic molecules in the environment. Its stable isotopic labeling allows for tracking the distribution and degradation of environmental contaminants .
Pharmaceutical Research
In pharmaceutical research, 2,2’-Dipyridyl-d8 is used as a building block for synthesizing various pharmaceuticals. Its ability to form stable complexes with metals can lead to the development of new drugs, especially in the field of cancer therapy where metal complexes are explored for their anticancer properties .
Analytical Chemistry
2,2’-Dipyridyl-d8: finds its application in analytical chemistry as a reagent for the detection and quantification of metal ions. Its high affinity for metals makes it suitable for use in spectrophotometric and electrochemical sensors, enhancing the sensitivity and selectivity of analytical methods .
Chemical Synthesis
In chemical synthesis, 2,2’-Dipyridyl-d8 is employed as a ligand in transition metal catalysis. It can influence the reactivity and selectivity of metal catalysts, which is essential for developing new synthetic routes and improving existing chemical processes .
Safety and Hazards
2,2’-Dipyridyl-d8 is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, vapor, mist, or gas, and to use only under a chemical fume hood .
Future Directions
Mechanism of Action
Target of Action
It is known that dipyridyl compounds often interact with various enzymes and proteins, influencing their function . More research is needed to identify the specific targets of 2,2’-Dipyridyl-d8.
Mode of Action
As a deuterated compound, it is often used in proteomics research . Deuterated compounds are known to affect the pharmacokinetic and metabolic profiles of drugs . The specific interactions of 2,2’-Dipyridyl-d8 with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
As a deuterated compound, it is expected to have altered pharmacokinetic properties compared to its non-deuterated counterpart . Deuteration can potentially enhance the bioavailability of the compound .
Result of Action
As a deuterated compound, it is often used as a tracer in drug development processes . The specific effects of 2,2’-Dipyridyl-d8 at the molecular and cellular levels require further investigation.
properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(3,4,5,6-tetradeuteriopyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVEXUMMXZLPA-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464007 | |
Record name | 2,2'-Dipyridyl-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dipyridyl-d8 | |
CAS RN |
32190-42-4 | |
Record name | 2,2'-Dipyridyl-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Dipyridyl-d8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of deuterated compounds in scientific research, particularly in the context of 2,2′-Dipyridyl-d8?
A1: Deuterated compounds, like 2,2′-Dipyridyl-d8, are crucial in various scientific disciplines. The replacement of hydrogen atoms with deuterium isotopes often leads to changes in the physicochemical properties of the compound, without significantly altering its chemical behavior. This isotopic substitution is particularly valuable in:
Q2: Can you elaborate on the potential applications of 2,2′-Dipyridyl-d8 in studying transient chemical species, as hinted at by one of the research articles?
A2: One of the research papers investigates the "Deprotonation of Transient Guanosyl Cation Radical Catalyzed by Buffer in Aqueous Solution" using TR-CIDNP (Time-Resolved Chemically Induced Dynamic Nuclear Polarization) []. While the study doesn't directly involve 2,2′-Dipyridyl-d8, it highlights the importance of understanding transient species in chemical and biological processes.
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